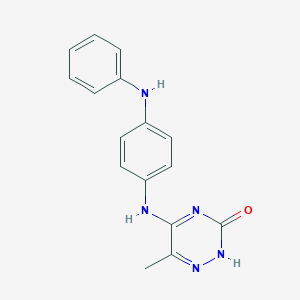
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide, also known as BDA, is a synthetic compound that has been used extensively in scientific research. It is a member of the acrylamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide is complex and not fully understood. However, it is believed to act primarily by inhibiting the function of voltage-gated ion channels, particularly those that are involved in the release of neurotransmitters.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide has been shown to have a number of important biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters, including glutamate and GABA, and to reduce the activity of voltage-gated ion channels. It has also been shown to have a neuroprotective effect, particularly in models of ischemic stroke.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain ion channels and neurotransmitters, which makes it a valuable tool for studying these systems. However, one of the limitations of using N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide is its toxicity. It has been shown to be toxic at high doses, which can limit its usefulness in certain experiments.
Future Directions
There are a number of potential future directions for research on N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide. One area of interest is the development of more specific and less toxic analogs of N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide that can be used in a wider range of experiments. Another area of interest is the study of the long-term effects of N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide on neuronal function and the potential for neurodegeneration. Finally, there is also interest in using N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide as a potential therapeutic agent for a variety of neurological disorders.
Synthesis Methods
The synthesis of N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide is a complex process that involves a number of steps. The most commonly used method involves the reaction of 2,6-dichloroaniline with tert-butyl acrylate in the presence of a catalyst. The resulting product is then purified using a variety of techniques, including recrystallization and chromatography.
Scientific Research Applications
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a number of important applications, including the study of ion channels, neurotransmitter release, and synaptic plasticity.
properties
Product Name |
N-(tert-butyl)-3-(2,6-dichlorophenyl)acrylamide |
|---|---|
Molecular Formula |
C13H15Cl2NO |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(E)-N-tert-butyl-3-(2,6-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C13H15Cl2NO/c1-13(2,3)16-12(17)8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17)/b8-7+ |
InChI Key |
ZKJUOUCJXHTAMX-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)/C=C/C1=C(C=CC=C1Cl)Cl |
SMILES |
CC(C)(C)NC(=O)C=CC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CC(C)(C)NC(=O)C=CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)
![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B254142.png)

![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)
![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)

![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)


![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
![4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B254156.png)
